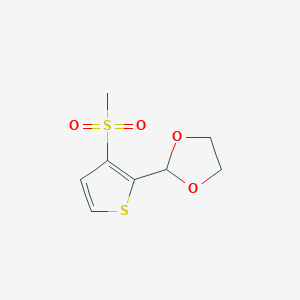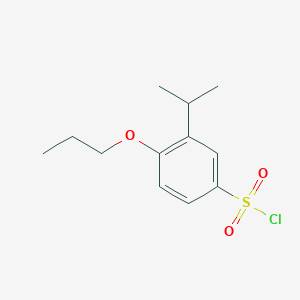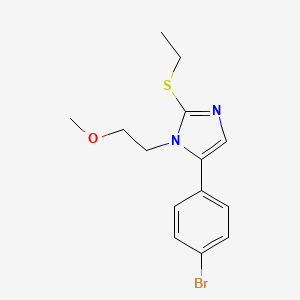
2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H10FNO2S . It has a molecular weight of 215.25 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is between 100-101 degrees Celsius .Aplicaciones Científicas De Investigación
Polymorphism in Aromatic Sulfonamides
Fluorine substitution in aromatic sulfonamides, such as "2-fluoro-N-(prop-2-en-1-yl)benzene-1-sulfonamide," plays a crucial role in their polymorphism, affecting their physical and chemical properties. This characteristic is essential for designing materials with specific crystalline structures and properties. For instance, the study of polymorphism in aromatic sulfonamides with fluorine groups has revealed the influence of fluorine on the formation of polymorphs or pseudopolymorphs, which could be leveraged in pharmaceuticals and materials science to tailor the solubility, stability, and bioavailability of compounds (Terada et al., 2012).
Synthesis and Fluoroalkylation
Fluorinated sulfonamides are involved in novel synthetic pathways, such as the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides. This process utilizes fluorinated sulfinate salts as radical precursors, demonstrating the role of fluorinated sulfonamides in facilitating complex chemical transformations. Such methods are valuable for developing new fluorinated molecules, potentially leading to advanced materials and pharmaceuticals (He et al., 2015).
Fuel Cell Applications
The incorporation of fluorenyl groups in sulfonated block copolymers, including those related to fluorinated sulfonamides, has been explored for fuel cell applications. These materials show promising proton conductivity and stability, making them suitable for use in fuel cell membranes. The research on such copolymers highlights the potential of fluorinated sulfonamides in the development of energy-related applications, offering alternatives to traditional materials with enhanced performance (Bae et al., 2009).
Synthesis of Conjugated Fluoro Enynes
The stereoselective synthesis of conjugated fluoro enynes, leveraging the properties of fluorinated sulfonamides, is significant in organic chemistry. These compounds have diverse applications, including in the development of new pharmaceuticals and materials with unique electronic properties. The ability to precisely control the fluorination and stereochemistry of these compounds opens up new avenues in synthetic chemistry (Kumar & Zajc, 2012).
Environmental and Analytical Chemistry
The study of fluorinated sulfonamides, including their environmental behavior and detection, is crucial in environmental science. These compounds, due to their persistence and potential bioaccumulative nature, require careful study to understand their impact on ecosystems and human health. Research into the detection and analysis of fluorinated organics in environmental samples is essential for monitoring and managing their presence (Martin et al., 2002).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with it are H302, H315, H319, and H335, indicating harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .
Propiedades
IUPAC Name |
2-fluoro-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKYXGWQIMWPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2536697.png)
![[5-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2536700.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)
![N-(3,4-dimethylphenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2536702.png)

![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2536704.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2536708.png)
![5-[2-(methylsulfanyl)phenyl]-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2536709.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2536710.png)

![3,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B2536714.png)

